RO5212054
Description
RO5212054 (PLX3603, RG7256) is an orally available, small-molecule inhibitor targeting the BRAF(V600E) kinase, a key driver mutation in cancers such as melanoma and certain solid tumors . The BRAF(V600E) mutation constitutively activates the MAPK signaling pathway, promoting uncontrolled cell proliferation. This compound selectively binds to the ATP-binding pocket of BRAF(V600E), inhibiting its kinase activity and downstream MEK/ERK signaling . Preclinical studies demonstrated its efficacy in reducing tumor growth in A375 melanoma xenografts, correlating with decreased [18F]FDG uptake (a marker of glycolysis), though [18F]FLT (a marker of proliferation) remained unchanged due to low baseline uptake . Clinically, this compound was evaluated in a Phase I trial (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, pharmacokinetics, and preliminary efficacy . The trial, completed by 2025, enrolled 45 participants with advanced melanoma and other solid tumors .
Properties
Molecular Formula |
C9H10Cl4N2O |
|---|---|
Appearance |
Solid powder |
Synonyms |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BRAF Inhibitors
The development of BRAF inhibitors has revolutionized targeted therapy for BRAF-mutated cancers. Below is a comparative analysis of RO5212054 and other BRAF inhibitors:
Table 1: Key BRAF Inhibitors in Clinical Development
Mechanistic and Clinical Differentiation
- Selectivity : this compound and dabrafenib are highly selective for BRAF(V600E), whereas ARQ736 and RAF265 target multiple RAF isoforms. RAF265’s additional VEGFR2 inhibition may address angiogenesis-driven resistance .
- Clinical Utility: Vemurafenib and dabrafenib are frontline therapies for melanoma and NSCLC, while this compound’s development halted after Phase I, possibly due to competitive efficacy from approved agents .
- Resistance Management : Resistance to this compound mirrors other BRAF inhibitors (e.g., paradoxical MAPK activation). Combination strategies (e.g., MEK inhibitors) are critical, as seen in dabrafenib/trametinib trials .
Research Findings and Limitations
- This compound: Demonstrated preclinical efficacy but lacked superior clinical outcomes compared to vemurafenib or dabrafenib.
- Cross-Inhibitor Resistance : All BRAF inhibitors face resistance via RAF isoform switching (e.g., C-RAF upregulation) or MEK/ERK reactivation, necessitating MEK or ERK co-targeting .
- Combination Therapies : RAF265 + MEK162 (NCT01352273) and encorafenib + binimetinib highlight the shift toward dual-pathway inhibition to overcome resistance .
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